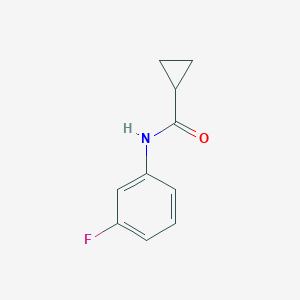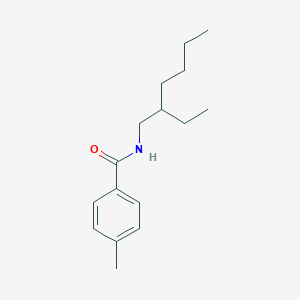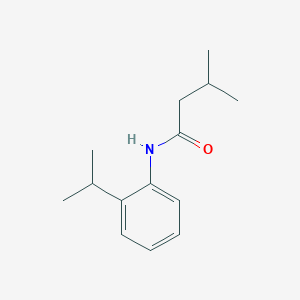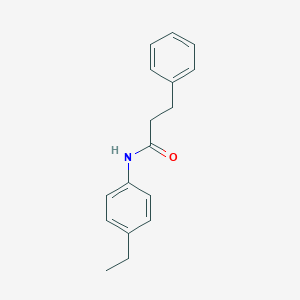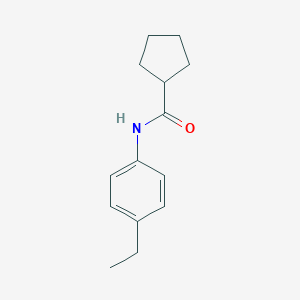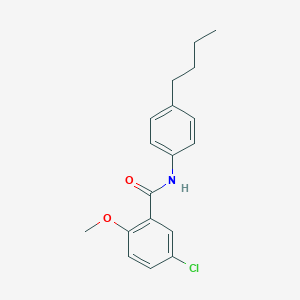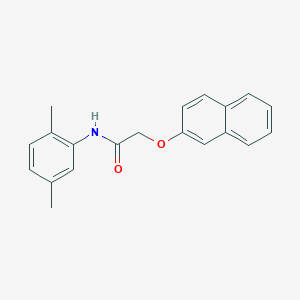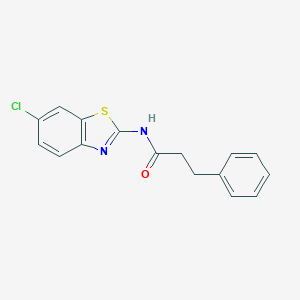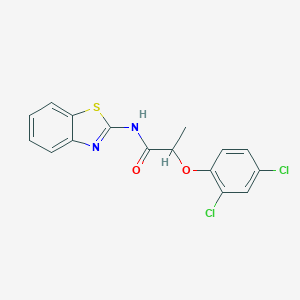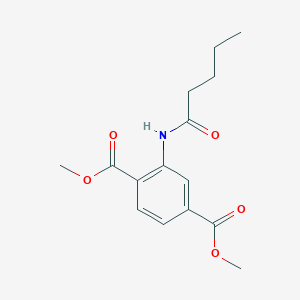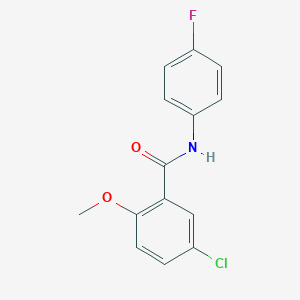
5-chloro-N-(4-fluorophenyl)-2-methoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-chloro-N-(4-fluorophenyl)-2-methoxybenzamide, also known as CFMB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. CFMB is a benzamide derivative that has been studied for its pharmacological properties, including its mechanism of action, biochemical and physiological effects, and potential therapeutic benefits. In
作用機序
The mechanism of action of 5-chloro-N-(4-fluorophenyl)-2-methoxybenzamide involves its interaction with specific enzymes and receptors in the body. 5-chloro-N-(4-fluorophenyl)-2-methoxybenzamide has been shown to inhibit the activity of PKC and GSK-3β, which are involved in the regulation of various cellular processes. By inhibiting these enzymes, 5-chloro-N-(4-fluorophenyl)-2-methoxybenzamide can modulate cellular signaling pathways and potentially affect cellular functions such as proliferation, differentiation, and apoptosis. 5-chloro-N-(4-fluorophenyl)-2-methoxybenzamide has also been shown to interact with certain neurotransmitter receptors such as the dopamine D2 receptor, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
5-chloro-N-(4-fluorophenyl)-2-methoxybenzamide has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that 5-chloro-N-(4-fluorophenyl)-2-methoxybenzamide can inhibit the activity of PKC and GSK-3β, as well as reduce the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). In vivo studies have shown that 5-chloro-N-(4-fluorophenyl)-2-methoxybenzamide can reduce inflammation and oxidative stress in animal models of inflammation and neurodegeneration. 5-chloro-N-(4-fluorophenyl)-2-methoxybenzamide has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
実験室実験の利点と制限
5-chloro-N-(4-fluorophenyl)-2-methoxybenzamide has several advantages and limitations for lab experiments. One advantage is its relatively simple synthesis method, which allows for the production of large quantities of pure 5-chloro-N-(4-fluorophenyl)-2-methoxybenzamide. Another advantage is its specificity for certain enzymes and receptors, which allows for targeted modulation of cellular processes. However, one limitation is its potential toxicity, as high doses of 5-chloro-N-(4-fluorophenyl)-2-methoxybenzamide have been shown to induce cell death in certain cell types. Another limitation is its limited solubility in aqueous solutions, which may affect its bioavailability and pharmacokinetics.
将来の方向性
There are several future directions for research on 5-chloro-N-(4-fluorophenyl)-2-methoxybenzamide. One direction is to further investigate its mechanism of action and potential targets in the body. Another direction is to explore its potential therapeutic applications in various disease models, including inflammation, neurodegeneration, and cancer. Additionally, further studies are needed to determine the optimal dosage and administration route for 5-chloro-N-(4-fluorophenyl)-2-methoxybenzamide, as well as its potential side effects and toxicity in vivo. Finally, the development of novel 5-chloro-N-(4-fluorophenyl)-2-methoxybenzamide derivatives with improved pharmacokinetic and pharmacodynamic properties may lead to the discovery of new therapeutic agents for a variety of diseases.
合成法
The synthesis of 5-chloro-N-(4-fluorophenyl)-2-methoxybenzamide involves the reaction between 5-chloro-2-methoxybenzoic acid and 4-fluoroaniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is carried out in a solvent such as dichloromethane or tetrahydrofuran (THF) under reflux conditions for several hours. The resulting product is then purified by column chromatography or recrystallization to obtain pure 5-chloro-N-(4-fluorophenyl)-2-methoxybenzamide.
科学的研究の応用
5-chloro-N-(4-fluorophenyl)-2-methoxybenzamide has been studied for its potential applications in drug discovery and development. It has been shown to have inhibitory effects on certain enzymes such as protein kinase C (PKC) and glycogen synthase kinase-3β (GSK-3β), which are involved in various cellular processes such as cell proliferation, differentiation, and apoptosis. 5-chloro-N-(4-fluorophenyl)-2-methoxybenzamide has also been shown to have anti-inflammatory and neuroprotective effects, making it a potential candidate for the treatment of inflammatory and neurodegenerative diseases.
特性
分子式 |
C14H11ClFNO2 |
|---|---|
分子量 |
279.69 g/mol |
IUPAC名 |
5-chloro-N-(4-fluorophenyl)-2-methoxybenzamide |
InChI |
InChI=1S/C14H11ClFNO2/c1-19-13-7-2-9(15)8-12(13)14(18)17-11-5-3-10(16)4-6-11/h2-8H,1H3,(H,17,18) |
InChIキー |
DWUHGVMULXSMNG-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NC2=CC=C(C=C2)F |
正規SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NC2=CC=C(C=C2)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[4-(diethylamino)phenyl]hexanamide](/img/structure/B291485.png)

![Dimethyl 5-[(3-phenylpropanoyl)amino]isophthalate](/img/structure/B291489.png)
